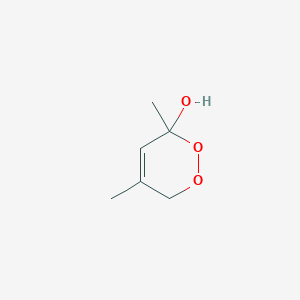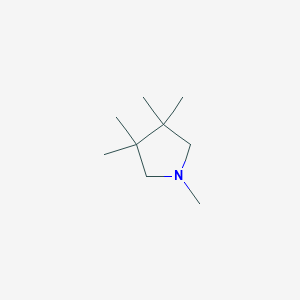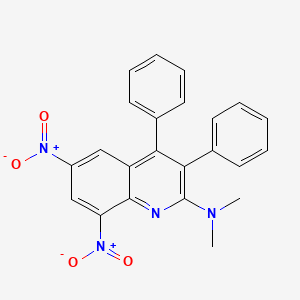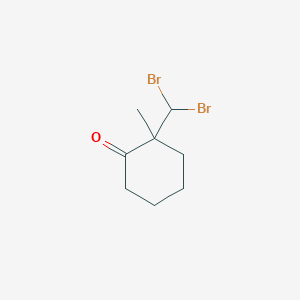![molecular formula C9H20NPS3 B14597424 2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione CAS No. 61040-10-6](/img/structure/B14597424.png)
2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds. It is known for its application as a nerve agent, specifically in the form of VX, which is a highly toxic substance used in chemical warfare .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione involves the reaction of diisopropylamine with appropriate phosphorus-containing reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reagents are mixed under controlled conditions. The reaction is carried out in the presence of solvents and catalysts to ensure high yield and purity. The final product is then purified through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is conducted on its potential therapeutic applications and antidotes for poisoning.
Industry: It is used in the production of pesticides and other industrial chemicals
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system neurons. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
EA-2192: A degradation product of VX that is also a potent acetylcholinesterase inhibitor.
QL: A precursor to VX and VR-56, used in the synthesis of nerve agents.
Uniqueness
2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione is unique due to its high potency as a nerve agent and its specific mechanism of action. Unlike other similar compounds, it has a relatively low volatility, making it persistent in the environment .
Propiedades
Número CAS |
61040-10-6 |
|---|---|
Fórmula molecular |
C9H20NPS3 |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N,N-di(propan-2-yl)-2-sulfanylidene-1,3,2λ5-dithiaphosphinan-2-amine |
InChI |
InChI=1S/C9H20NPS3/c1-8(2)10(9(3)4)11(12)13-6-5-7-14-11/h8-9H,5-7H2,1-4H3 |
Clave InChI |
MLEARUOYJLSZHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P1(=S)SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)

![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)



![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)


